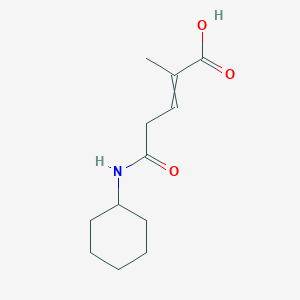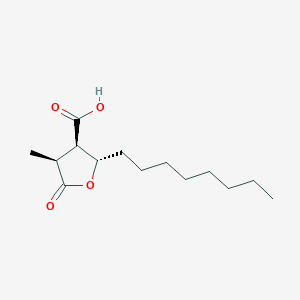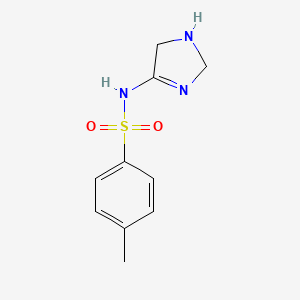![molecular formula C17H14 B12600373 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 648933-54-4](/img/structure/B12600373.png)
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with a unique structure that combines an ethynyl group and a styrene derivative
Preparation Methods
The synthesis of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and phenylacetylene.
Reaction Conditions: The key steps include a Wittig reaction to form the styrene derivative, followed by Sonogashira coupling to introduce the ethynyl group.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using palladium catalysts and copper co-catalysts under inert atmosphere.
Chemical Reactions Analysis
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions: Typical reagents include halogens for substitution reactions, and conditions often involve solvents like dichloromethane or toluene.
Scientific Research Applications
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Research into its biological activity includes studying its interactions with enzymes and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets through its ethynyl and styrene moieties:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, although specific details depend on the context of its use.
Comparison with Similar Compounds
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-ethynyl-4-methylbenzene and 1-ethynyl-2-phenylethynylbenzene share structural similarities but differ in their functional groups and reactivity.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
648933-54-4 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14/c1-3-16-6-4-5-7-17(16)13-12-15-10-8-14(2)9-11-15/h1,4-13H,2H3 |
InChI Key |
JLTLSASUYGNQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


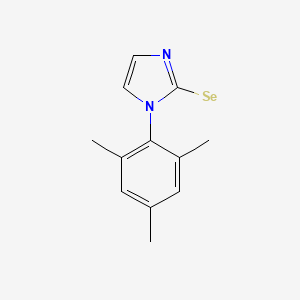
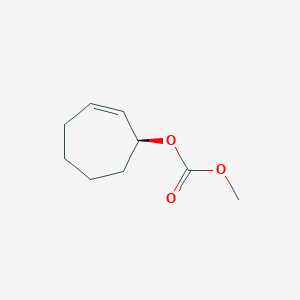
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

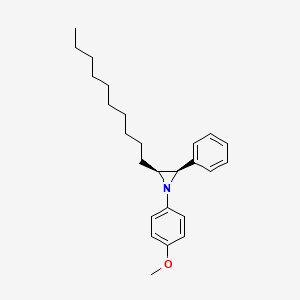
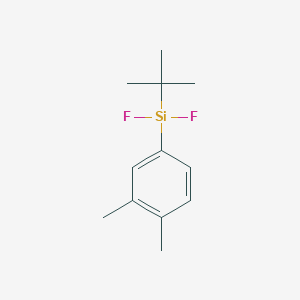
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
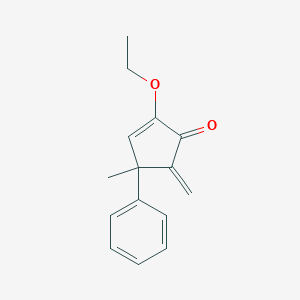
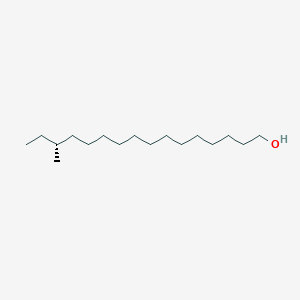
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
